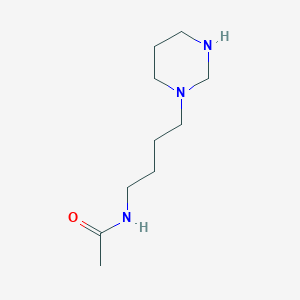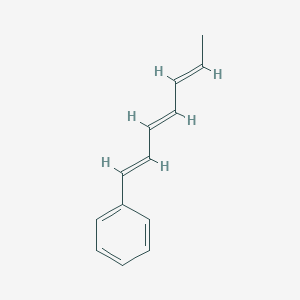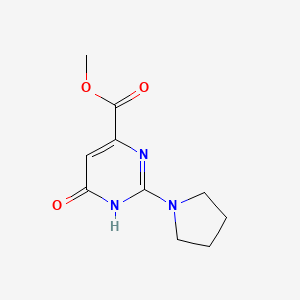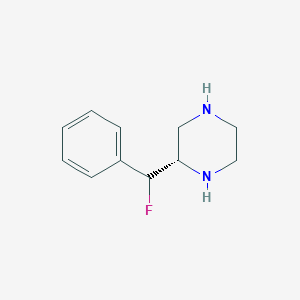
N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide is a compound that features a tetrahydropyrimidine ring attached to a butyl chain, which is further connected to an acetamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide typically involves the reaction of tetrahydropyrimidine derivatives with butylamine and acetic anhydride. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions: N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the tetrahydropyrimidine ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted derivatives with different functional groups replacing the acetamide group.
科学研究应用
N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
作用机制
The mechanism of action of N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as those related to inflammation or microbial activity.
Pathways Involved: It may modulate signaling pathways, leading to the inhibition of pro-inflammatory cytokines or the disruption of microbial cell walls.
相似化合物的比较
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A related compound used as a solvent and in various chemical reactions.
1,4,5,6-Tetrahydropyrimidine: Known for its use in carbon dioxide fixation and other chemical applications.
Uniqueness: N-(4-(Tetrahydropyrimidin-1(2H)-yl)butyl)acetamide is unique due to its specific structure, which combines the tetrahydropyrimidine ring with a butyl chain and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C10H21N3O |
|---|---|
分子量 |
199.29 g/mol |
IUPAC 名称 |
N-[4-(1,3-diazinan-1-yl)butyl]acetamide |
InChI |
InChI=1S/C10H21N3O/c1-10(14)12-6-2-3-7-13-8-4-5-11-9-13/h11H,2-9H2,1H3,(H,12,14) |
InChI 键 |
HWGUBKYTCRBGBP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCCCCN1CCCNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13326089.png)
![2-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B13326099.png)


![N2,N2-Diethylpyrrolo[2,1-f][1,2,4]triazine-2,4-diamine](/img/structure/B13326118.png)
![tert-Butyl 5,5-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13326120.png)

![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-N-hydroxyacetimidamide](/img/structure/B13326129.png)

![tert-Butyl (3S,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13326137.png)

![6-Oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B13326154.png)
![Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate](/img/structure/B13326156.png)
